1-Chloro-9,10-dioxoanthracene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-9,10-dioxoanthracene-2-sulfonic acid is an aromatic organic compound derived from anthraquinone. It is characterized by the presence of a chlorine atom, two keto groups, and a sulfonic acid group attached to the anthracene ring system. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-9,10-dioxoanthracene-2-sulfonic acid can be synthesized through several methods:
Sulfonation of Anthraquinone: The sulfonation of anthraquinone with sulfuric acid produces anthraquinone-2-sulfonic acid, which can then be chlorinated using sodium chlorate to yield this compound.
Oxidation of Anthracene: Anthracene can be oxidized using chromium (VI) to form anthraquinone, which is then subjected to sulfonation and chlorination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-9,10-dioxoanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming anthrahydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds are commonly used as oxidizing agents.
Reduction: Copper and other reducing agents are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: More oxidized anthraquinone derivatives.
Reduction: Anthrahydroquinone derivatives.
Substitution: Functionalized anthraquinone derivatives with various substituents.
Scientific Research Applications
1-Chloro-9,10-dioxoanthracene-2-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-9,10-dioxoanthracene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The chlorine atom and keto groups contribute to its electrophilic nature, making it a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
1-Chloro-9,10-dioxoanthracene-2-sulfonic acid can be compared with other anthraquinone derivatives:
Anthraquinone: Lacks the chlorine and sulfonic acid groups, making it less reactive in certain chemical processes.
1-Amino-4-bromoanthraquinone: Contains an amino group and a bromine atom, offering different reactivity and applications.
1-Hydroxyanthraquinone: Features a hydroxyl group, which alters its solubility and reactivity compared to the chloro and sulfonic acid groups.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C14H7ClO5S |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
1-chloro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7ClO5S/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16/h1-6H,(H,18,19,20) |
InChI Key |
HDBFDCXVVJUUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.